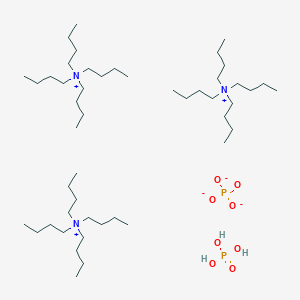
N,N,N-Tributylbutan-1-aminium phosphate--phosphoric acid (3/1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N-Tributylbutan-1-aminium phosphate–phosphoric acid (3/1/1) is an inorganic salt with the chemical formula (C4H9)3C4H8N(H) PO3(CH3)2. It is a colorless to light yellow solid with a melting point of approximately 70-75°C. This compound is soluble in organic solvents such as ethers and ketones but insoluble in water .
Preparation Methods
N,N,N-Tributylbutan-1-aminium phosphate–phosphoric acid (3/1/1) can be synthesized by reacting POCl3 phosphate or (trimethylsilyl)diphenylphosphine oxide with tributylacetone salt . The reaction conditions typically involve an inert atmosphere and room temperature to ensure the stability of the compound during synthesis . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation states of phosphorus.
Reduction: Reduction reactions can convert it to lower oxidation states.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N,N,N-Tributylbutan-1-aminium phosphate–phosphoric acid (3/1/1) has several scientific research applications:
Chemistry: It is used as a cationic surfactant in various surfactant systems and as a catalyst in organic synthesis.
Biology: It can be used in biochemical assays and as a reagent in molecular biology experiments.
Industry: It is used as a solvent and electrolyte in various industrial processes.
Mechanism of Action
The mechanism by which N,N,N-Tributylbutan-1-aminium phosphate–phosphoric acid (3/1/1) exerts its effects involves its ability to reduce the surface tension of oils, making it an effective surfactant . It interacts with molecular targets and pathways involved in surface tension reduction, which is crucial for its applications in various surfactant systems.
Comparison with Similar Compounds
N,N,N-Tributylbutan-1-aminium phosphate–phosphoric acid (3/1/1) can be compared with other similar compounds such as:
N,N,N-Tributylbutan-1-aminium di-tert-butyl phosphate: Similar in structure but with different functional groups.
Tetrabutylammonium di-tert-butyl phosphate: Another similar compound with different substituents.
N,N,N-Tributylbutan-1-aminium bromide: Used as an intermediate in organic synthesis and as a phase transfer catalyst.
These compounds share similar properties but differ in their specific applications and chemical reactivity, highlighting the uniqueness of N,N,N-Tributylbutan-1-aminium phosphate–phosphoric acid (3/1/1).
Properties
CAS No. |
61012-50-8 |
|---|---|
Molecular Formula |
C48H111N3O8P2 |
Molecular Weight |
920.4 g/mol |
IUPAC Name |
phosphoric acid;tetrabutylazanium;phosphate |
InChI |
InChI=1S/3C16H36N.2H3O4P/c3*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*1-5(2,3)4/h3*5-16H2,1-4H3;2*(H3,1,2,3,4)/q3*+1;;/p-3 |
InChI Key |
XUERIKLAIZHJCE-UHFFFAOYSA-K |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.OP(=O)(O)O.[O-]P(=O)([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Di-tert-butyl[(2-hydroxyphenyl)methyl]phosphanium iodide](/img/structure/B14609995.png)

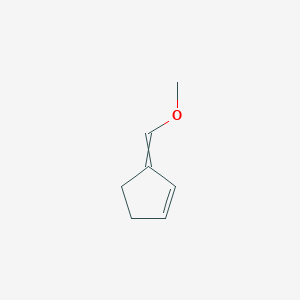
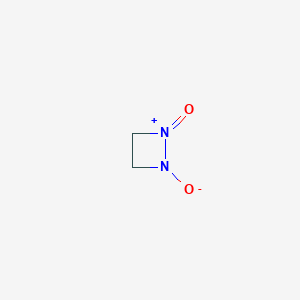

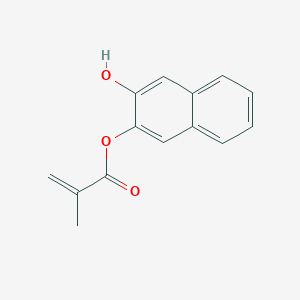

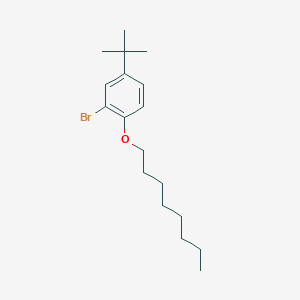
![Ethyl 3-[(E)-tert-butyldiazenyl]-3-chlorobutanoate](/img/structure/B14610039.png)
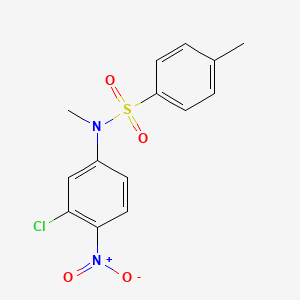
![2-[(E)-Octyldiazenyl]propan-2-ol](/img/structure/B14610071.png)
![N-{[4-(Heptyloxy)phenyl]methylidene}hydroxylamine](/img/structure/B14610072.png)
![2-[Ethyl(phenyl)amino]ethene-1-sulfonyl fluoride](/img/structure/B14610078.png)
